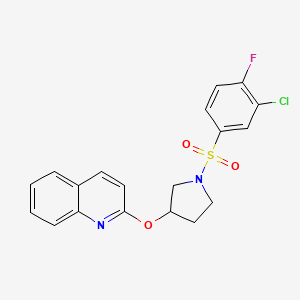

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

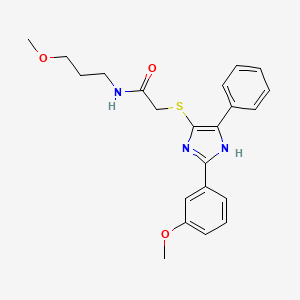

“2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a quinoline moiety, which is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The quinoline moiety can be synthesized through various methods, and its properties can be modified by substituting different groups on the heterocyclic pyridine ring .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety is a bicyclic compound containing nitrogen .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The pyrrolidine ring and the quinoline moiety can undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For instance, the presence of a pyrrolidine ring can influence the compound’s physicochemical parameters .科学的研究の応用

Organic Synthesis and Chemical Reactions

The synthesis and functionalization of pyrrolo[1,2-a]quinoxalines and similar heterocyclic compounds are crucial in pharmaceutical research and organic synthesis. Techniques have been developed for selective halogenation and bromination, facilitating the diversification of these compounds for further applications (Le et al., 2021). Additionally, a single-step conversion process has been described for transforming N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives, showcasing the synthetic versatility of such structures (Movassaghi et al., 2007).

Biological Activity and Medicinal Chemistry

Quinoline derivatives, including those similar in structure to the compound , have been explored for their potential biological activities. For instance, the synthesis of functionalized aminoquinolines through novel synthetic intermediates has been investigated for their antiplasmodial and antifungal activities (Vandekerckhove et al., 2015). Quinoline and its analogs are noted for their broad spectrum of biological and biochemical activities, including anticancer properties. Their synthetic versatility allows for the creation of diverse derivatives with varied modes of action against cancer targets (Solomon & Lee, 2011).

Fluorescence and Sensing Applications

The fluorination of heterocyclic compounds, including pyrrole and quinoxaline derivatives, has been shown to significantly enhance their affinity for anions such as fluoride, chloride, or dihydrogen phosphate. This property is utilized in developing neutral anion receptors and naked-eye sensors for anion detection (Anzenbacher et al., 2000). Moreover, certain quinoxaline derivatives have been synthesized and characterized for their fluorescent properties, demonstrating potential applications as fluorescent probes in various organic solvents and for sensing specific ions (Bodke et al., 2013).

Material Science and Electropolymerization

The electrochemical polymerization of specific quinoxaline derivatives to create fluorescent polymers has been studied. These polymers exhibit reversible electrochromic behavior and selective sensitivity towards metal ions, indicating their utility in material science and sensor development (Carbas et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

2-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O3S/c20-16-11-15(6-7-17(16)21)27(24,25)23-10-9-14(12-23)26-19-8-5-13-3-1-2-4-18(13)22-19/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYGCLPMQGUIGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2724620.png)

![5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide](/img/structure/B2724625.png)

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)

![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)

![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)